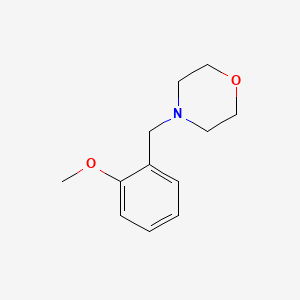

4-(2-methoxybenzyl)morpholine

Description

Properties

IUPAC Name |

4-[(2-methoxyphenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-12-5-3-2-4-11(12)10-13-6-8-15-9-7-13/h2-5H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIFOMXUSVHDSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183432 | |

| Record name | Morpholine, 4-((2-methoxyphenyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29175-54-0 | |

| Record name | Morpholine, 4-((2-methoxyphenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029175540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 4-((2-methoxyphenyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for the Morpholine (B109124) Nucleus and its N-Substitution

The synthesis of 4-substituted morpholines, including the title compound, relies on a robust set of well-established chemical reactions. The formation of the crucial nitrogen-carbon bond at the 4-position of the morpholine ring can be achieved through several reliable protocols.

Alkylation and Reductive Amination Protocols for N-Benzylation

Direct N-alkylation and reductive amination are cornerstone methods for the N-benzylation of morpholine.

N-Alkylation: This classical approach involves the reaction of morpholine with a suitable benzyl (B1604629) halide, such as 2-methoxybenzyl chloride or bromide. The reaction is a nucleophilic substitution where the secondary amine of the morpholine ring attacks the electrophilic benzylic carbon, displacing the halide. These reactions are often carried out in the presence of a base to neutralize the hydrogen halide formed. Various catalysts and reaction conditions have been explored to optimize this transformation. For instance, mixed oxides like Al₂O₃–OK have been used to catalyze the N-alkylation of amines with alkyl halides at room temperature in acetonitrile. amazonaws.comresearchgate.net

Reductive Amination: This powerful and widely used method provides an alternative route to N-benzylated morpholines. rsc.org The process involves two steps, which can often be performed in a single pot: the initial reaction of morpholine with an aldehyde (2-methoxybenzaldehyde) to form an intermediate iminium ion, followed by its reduction to the corresponding amine. mdma.ch Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reducing agent favored for this transformation, as it is compatible with a wide range of functional groups and reaction conditions. mdma.chscribd.com Other reducing agents like sodium borohydride (B1222165) (NaBH₄) in combination with a catalyst, or catalytic hydrogenation, are also employed. unimi.it The choice of solvent can influence reaction rates, with 1,2-dichloroethane (B1671644) (DCE) often being preferred. mdma.ch

Table 1: Comparison of N-Alkylation and Reductive Amination for Morpholine Benzylation

| Method | Reactants | Reagents/Catalyst | Solvent | Conditions | Yield | Ref |

|---|---|---|---|---|---|---|

| N-Alkylation | Morpholine, p-Methoxybenzyl Iodide | Al₂O₃–OK | Acetonitrile | Room Temp, 1h | 75% | amazonaws.com |

| Reductive Amination | Morpholine, Benzaldehyde | NaBH(OAc)₃ | Tetrahydrofuran (THF) | Room Temp, 6h | 88% | scribd.com |

| Reductive Amination | Morpholine, Benzaldehyde | NaBH₄, Aquivion-Fe | Cyclopentyl methyl ether (CPME)/Methanol | 40°C, 3.5h | 85% | unimi.it |

Copper-Mediated Coupling Reactions in Morpholine Derivatization

Copper-catalyzed cross-coupling reactions, particularly variations of the Ullmann condensation, represent a significant tool for the N-arylation and N-alkenylation of amines, including morpholine. researchgate.net These methods are advantageous due to the lower cost and toxicity of copper compared to other transition metals like palladium. researchgate.netnih.gov The Chan-Lam coupling, for example, utilizes arylboronic acids as the coupling partner in the presence of a copper(II) source.

Modern protocols have been developed to improve the efficiency and scope of these reactions, often employing specific ligands to facilitate the catalytic cycle. Ligands such as diamines, amino acids (e.g., L-proline), or diones can accelerate the reaction and allow for milder conditions. researchgate.netnih.gov These reactions are versatile, tolerating a range of functional groups on the aryl partner. While most commonly applied to aryl halides and boronic acids, these copper-catalyzed systems are fundamental in creating diverse libraries of N-substituted morpholines. beilstein-journals.org

Table 2: Examples of Copper-Mediated N-Arylation of Morpholine

| Aryl Partner | Copper Source | Ligand | Base | Solvent | Temperature | Yield | Ref |

|---|---|---|---|---|---|---|---|

| 4-Chloroanisole | CuI | N¹,N²-Diaryldiamine | NaOtBu | Toluene | 110°C | 98% | nih.gov |

| 2-Iodoaniline | CuI | Indole-2-carboxylic acid | K₃PO₄ | Dioxane | Room Temp | 90% | nih.gov |

| Aryl Iodides | CuI | L-Proline | Cs₂CO₃ | Dioxane | Moderate | Good-High | researchgate.net |

Mitsunobu Conditions for Ether Formation in Morpholine Synthesis

The Mitsunobu reaction is a versatile and powerful method for forming carbon-oxygen bonds, typically with inversion of stereochemistry at a chiral alcohol center. atlanchimpharma.com While often used for intermolecular etherification, it is also highly effective for intramolecular cyclizations to form heterocyclic rings, including the morpholine nucleus. atlanchimpharma.comresearchgate.net

In the context of morpholine synthesis, a suitably functionalized amino alcohol precursor can undergo intramolecular cyclodehydration under Mitsunobu conditions. The reaction typically involves a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). atlanchimpharma.com This protocol activates the hydroxyl group, facilitating its displacement by the tethered amine nucleophile to close the ring. This strategy has been successfully applied to the stereoselective synthesis of chiral morpholines from chiral amino diols. researchgate.net

Table 3: Mitsunobu Reaction Applications in Morpholine Chemistry

| Reaction Type | Substrate | Reagents | Application | Ref |

|---|---|---|---|---|

| Intramolecular Cyclization | Chiral Amino Diol | DEAD, PPh₃ | Synthesis of Chiral Morpholines | researchgate.net |

| Intramolecular Cyclization | Hindered Hydroxyacid | DEAD or DIAD, PPh₃ | Synthesis of Chiral Morpholine-2,5-diones | atlanchimpharma.com |

| Intermolecular Etherification | 4-(2-Hydroxyethyl)morpholine | Tsunoda Reagent | Synthesis of Aryl Ethers of Morpholine Derivatives | tcichemicals.com |

Strategies for Constructing Bridged Morpholine Ring Systems

To access more conformationally constrained and three-dimensionally complex structures, synthetic strategies for bridged morpholine ring systems have been developed. These scaffolds are of significant interest in medicinal chemistry as they can improve the physicochemical properties of drug candidates. researchgate.netresearchgate.net

One common strategy involves intramolecular cyclization reactions on proline-derived precursors. For example, C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, which are carbon-atom bridged morpholines, can be synthesized from 4-hydroxy-L-proline. researchgate.net Other approaches describe concise syntheses of 8-oxa-3-aza-bicyclo[3.2.1]octane and 9-oxa-3-aza-bicyclo[3.3.1]nonane starting from furan- or pyran-dicarboxylic acids, respectively, involving a key solvent-free cyclization step. rsc.org These rigid structures lock the lone pairs of the nitrogen and oxygen atoms in specific spatial orientations, which can be beneficial for molecular recognition at biological targets. researchgate.net

Chemical Modifications and Derivatization Strategies for 4-(2-Methoxybenzyl)morpholine Analogues

Once the core structure of this compound is assembled, its benzyl moiety offers a platform for further chemical modification. Functional group interconversions on this part of the molecule can generate a diverse range of analogues with altered electronic and steric properties.

Functional Group Interconversions on the Benzyl Moiety

The 2-methoxybenzyl group is amenable to various chemical transformations, allowing for the synthesis of diverse derivatives. kashanu.ac.ir

A primary transformation is the cleavage of the methyl ether to unveil the corresponding phenol. This is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) or nucleophilic reagents such as lithium iodide. The resulting hydroxyl group can then serve as a handle for subsequent reactions, including O-alkylation, esterification, or conversion to a triflate for cross-coupling reactions.

Furthermore, the aromatic ring itself is subject to electrophilic aromatic substitution. Depending on the reaction conditions, functional groups such as nitro (-NO₂) or halogens (-Br, -Cl) can be introduced. The position of substitution is directed by the existing methoxy (B1213986) and alkylamino substituents. These newly introduced groups can then be transformed into other functionalities; for example, a nitro group can be reduced to an amine, which can then be diazotized or acylated. vanderbilt.edu Such interconversions are fundamental to structure-activity relationship studies, enabling fine-tuning of a molecule's properties. nih.govcuny.edu

Influence of Substituents on Synthetic Efficiency and Regioselectivity

The yield and constitutional arrangement of atoms in morpholine synthesis are profoundly influenced by the electronic and steric properties of substituents on the precursor molecules.

In the synthesis of morpholines from 1,2-amino alcohols, the position of substituents is critical. For instance, in selective monoalkylation reactions, amino alcohols with substituents at the beta position relative to the nitrogen atom generally result in lower isolated yields compared to those with substituents at other positions. chemrxiv.org The electronic nature of these substituents also plays a significant role. In reactions involving the formation of morpholine adducts with fullerenes, amino alcohols possessing electron-donating groups, such as a methyl group, exhibit higher reactivity and lead to greater product yields. Conversely, the presence of more electron-withdrawing groups on the amino alcohol does not favor the reaction. tandfonline.com

Palladium-catalyzed methods for morpholine synthesis are similarly sensitive to substituent effects. The coupling of N-substituted ethanolamine (B43304) derivatives with aryl halides shows that electron-rich or electron-neutral aryl halides provide acceptable yields. However, attempts to use most electron-poor aryl bromides often lead to complex product mixtures. nih.gov Steric hindrance also impacts efficiency; for example, coupling with the sterically hindered 2-bromotoluene (B146081) can provide a good yield, but more sterically demanding halides like 1-bromo-2-methylnaphthalene (B105000) may fail to react under similar conditions. nih.gov

In certain synthetic routes, reaction conditions can be modulated to overcome substituent-directed outcomes. For example, in the synthesis of 2,5-disubstituted morpholines, the amount of acid catalyst used can completely reverse the regioselectivity, suppressing the formation of the undesired 2,6-disubstituted regioisomer. acs.org Diastereoselectivity is often governed by the avoidance of steric interactions, such as the pseudo A¹,³ strain between substituents on the forming morpholine ring, which dictates a conformational preference. acs.orgacs.org

The following table summarizes the influence of various substituents on the efficiency of morpholine synthesis based on findings from several studies.

Influence of Substituents on Morpholine Synthesis Efficiency

| Synthetic Method | Precursor | Substituent Type/Position | Effect on Yield | Reference |

|---|---|---|---|---|

| Selective Monoalkylation | 1,2-Amino Alcohol | β to Nitrogen | Lower Yield | chemrxiv.org |

| Fullerene Adduct Formation | Amino Alcohol | Electron-Donating | Higher Yield | tandfonline.com |

| Fullerene Adduct Formation | Amino Alcohol | Electron-Withdrawing | Unfavorable | tandfonline.com |

| Pd-Catalyzed Carboamination | Aryl Bromide | Electron-Rich/Neutral | Acceptable Yield | nih.gov |

| Pd-Catalyzed Carboamination | Aryl Bromide | Electron-Poor | Complex Mixture | nih.gov |

| Pd-Catalyzed Carboamination | Aryl Bromide | Sterically Hindered | Good to No Reaction | nih.gov |

Reaction Mechanisms and Catalysis in Morpholine Synthesis

The formation of the morpholine ring can be achieved through various catalytic pathways, each with a distinct mechanism that dictates the reaction's outcome.

Mechanistic Elucidation of Key Reaction Steps

Several catalytic systems have been mechanistically investigated to understand the intricacies of morpholine ring formation.

Palladium-Catalyzed Synthesis : A key strategy for synthesizing substituted morpholines is the palladium-catalyzed carboamination reaction. The proposed mechanism involves the oxidative addition of an aryl bromide to a Pd(0) catalyst, followed by the formation of a key palladium(aryl)(amido) complex. nih.gov The stereochemical outcome of the reaction is dictated by a subsequent syn-aminopalladation step that proceeds through a boat-like transition state, leading to the final cis-disubstituted morpholine product after reductive elimination. nih.gov In other palladium-catalyzed processes, such as the double carbonylation of β-amino alcohols to yield morpholine-2,3-diones, the mechanism is thought to involve the intramolecular nucleophilic attack of the hydroxyl group on a CO ligand of a carbamoylpalladium(II) intermediate. oup.com

Copper-Catalyzed Synthesis : Copper catalysts are also versatile in morpholine synthesis. A three-component reaction of an amino alcohol, an aldehyde, and a diazomalonate is proposed to proceed via the formation of a copper carbenoid intermediate. nih.gov This intermediate reacts with an imino alcohol (formed in situ from the condensation of the amino alcohol and aldehyde) to generate an insertion product that subsequently cyclizes to form the morpholine ring. nih.gov Another copper-promoted method, the oxyamination of alkenes, likely proceeds through an initial cis-aminocupration across the double bond. nih.gov Furthermore, electrochemical C-H/N-H cross-coupling reactions catalyzed by copper can proceed through a morpholine radical intermediate, which has been detected by EPR spectroscopy. mdpi.com

Lewis Acid-Catalyzed Synthesis : Lewis acids can catalyze the synthesis of morpholines from alkenes and protected amino alcohols. This transformation proceeds via a halo-etherification process where the key intermediate is a three-membered cyclic halonium ion. nih.govacs.org This intermediate is formed by the reaction of the alkene with a halogen source, activated by the Lewis acid. The subsequent reaction with the amino alcohol and a base-mediated ring closure yields the morpholine product with high regioselectivity. nih.gov

Role of Organocatalysis in Morpholine-Assisted Reactions

While morpholine itself can be synthesized via various catalytic methods, the morpholine moiety is also a crucial component of organocatalysts used in other chemical transformations, particularly in enamine catalysis.

Enamine catalysis involves the reaction of a secondary amine catalyst with a carbonyl compound to form a nucleophilic enamine intermediate. nih.govresearchgate.net However, studies have shown that morpholine is often a less efficient catalyst compared to other cyclic secondary amines like pyrrolidine (B122466). nih.govnih.gov This reduced reactivity is attributed to two main factors:

Electronic Effect : The presence of the ether oxygen atom in the morpholine ring withdraws electron density from the nitrogen atom. This increases the ionization potential and reduces the nucleophilicity of the resulting enamine, making it less reactive towards electrophiles. nih.govresearchgate.net

Nitrogen Pyramidalization : Morpholine-enamines exhibit a more pronounced pyramidal geometry at the nitrogen atom compared to pyrrolidine-enamines. This geometry results in poorer orbital overlap between the nitrogen lone pair and the double bond, further decreasing the enamine's nucleophilicity and reactivity. nih.govresearchgate.net

Despite these inherent limitations, significant progress has been made in developing highly efficient morpholine-based organocatalysts. nih.govnih.gov By designing specific structures, such as β-morpholine amino acids, researchers have created catalysts that can promote reactions like the 1,4-addition of aldehydes to nitroolefins with excellent yields and high stereoselectivity. nih.govnih.gov

Computational studies using Density Functional Theory (DFT) have been instrumental in understanding the efficacy of these new catalysts. nih.govresearchgate.net These studies have elucidated the transition states of the reactions, explaining how the specific substitution pattern and configuration of the designed morpholine catalysts can overcome the general limitations of the morpholine ring in enamine catalysis. nih.govnih.gov Additionally, cooperative catalysis systems have been developed where morpholine is used in conjunction with other catalysts, such as chiral phosphoric acids, to achieve selective transfer hydrogenations of α,β-unsaturated aldehydes. youtube.com

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For 4-(2-methoxybenzyl)morpholine, a combination of ¹H, ¹³C, and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity between the 2-methoxybenzyl and morpholine (B109124) moieties.

The ¹H NMR spectrum of this compound provides a detailed map of the distinct proton environments within the molecule. Analysis, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methoxy (B1213986) protons, the benzylic methylene (B1212753) protons, and the two chemically non-equivalent sets of methylene protons in the morpholine ring.

Published data for the compound, recorded on a 300 MHz spectrometer in CDCl₃, shows characteristic signals for the substituted benzene (B151609) ring. rsc.org These include a doublet of doublets at δ 7.36 ppm, a multiplet between δ 7.20-7.26 ppm, a triplet of doublets at δ 6.93 ppm, and a doublet at δ 6.87 ppm. rsc.org The methoxy group (-OCH₃) protons appear as a sharp singlet at δ 3.82 ppm. rsc.org

The morpholine ring protons typically present as two distinct multiplets. The four protons adjacent to the oxygen atom (-O-CH₂-) are deshielded and appear as a triplet around δ 3.72 ppm. rsc.org The four protons adjacent to the nitrogen atom (-N-CH₂-) are found further upfield. The benzylic protons (-CH₂-Ar) are observed as a singlet, integrating to two protons.

The specific assignments based on spectral data are summarized in the table below. rsc.org

Interactive Data Table: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.36 | dd | 7.4, 1.6 | 1H | Ar-H (H-6') |

| 7.26-7.20 | m | - | 1H | Ar-H (H-4') |

| 6.93 | td | 7.4, 0.9 | 1H | Ar-H (H-5') |

| 6.87 | d | 8.2 | 1H | Ar-H (H-3') |

| 3.82 | s | - | 3H | -OCH₃ |

| 3.72 | t | 4.6 | 4H | Morpholine H-3, H-5 |

| ~3.45 (predicted) | s | - | 2H | Benzylic -CH₂ |

| ~2.45 (predicted) | t | 4.6 | 4H | Morpholine H-2, H-6 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum is essential for defining the carbon skeleton of this compound. The spectrum will display a unique signal for each chemically distinct carbon atom. For this molecule, a total of 11 distinct signals are expected, as symmetry in the morpholine ring makes the two -O-CH₂- carbons equivalent and the two -N-CH₂- carbons equivalent.

The aromatic region of the spectrum would show six signals: four for the protonated carbons (CH) and two for the quaternary carbons (C-1' and C-2'). The signal for the carbon bearing the methoxy group (C-2') is expected around δ 157 ppm, while the other quaternary carbon (C-1') appears near δ 127 ppm. The aliphatic region contains four key signals: the methoxy carbon (-OCH₃) around δ 55 ppm, the benzylic carbon (-CH₂-Ar) near δ 58 ppm, the morpholine carbons adjacent to oxygen (-O-CH₂) around δ 67 ppm, and the morpholine carbons adjacent to nitrogen (-N-CH₂-) around δ 54 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~157.5 | Ar-C (C-2') |

| ~131.0 | Ar-CH (C-6') |

| ~128.5 | Ar-CH (C-4') |

| ~127.0 | Ar-C (C-1') |

| ~120.5 | Ar-CH (C-5') |

| ~110.3 | Ar-CH (C-3') |

| ~67.0 | Morpholine C-3, C-5 |

| ~58.0 | Benzylic -CH₂ |

| ~55.2 | -OCH₃ |

| ~53.8 | Morpholine C-2, C-6 |

While 1D NMR provides chemical shifts and coupling information, 2D NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment maps ¹H-¹H coupling correlations. For this compound, it would show correlations between adjacent aromatic protons, confirming their relative positions on the benzene ring. It would also show a correlation between the two sets of morpholine protons (at ~3.72 and ~2.45 ppm), confirming their presence in the same spin system.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (¹J-C,H coupling). escholarship.org It provides a direct link between the ¹H and ¹³C spectra. For instance, the proton signal at δ 3.82 ppm would correlate to the carbon signal at ~δ 55.2 ppm, assigning both to the methoxy group. iucr.org Similarly, each aromatic proton signal would be correlated to its corresponding aromatic carbon signal. iucr.org

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons and is crucial for connecting different parts of the molecule. escholarship.org Key expected HMBC correlations for this compound would include:

A correlation from the benzylic protons (~δ 3.45 ppm) to the morpholine carbons C-2/C-6 (~δ 53.8 ppm) and to the aromatic quaternary carbon C-1' (~δ 127.0 ppm), unequivocally linking the benzyl group to the morpholine nitrogen.

Correlations from the methoxy protons (δ 3.82 ppm) to the aromatic carbon C-2' (~δ 157.5 ppm), confirming the position of the methoxy group.

Correlations from the aromatic protons to nearby carbons, further solidifying the substitution pattern on the benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This technique can distinguish between compounds with the same nominal mass but different chemical formulas, offering definitive proof of structure.

For this compound (C₁₂H₁₇NO₂), the theoretical exact mass of the neutral molecule is 207.12593 amu. In practice, analysis is often performed on the protonated molecule, [M+H]⁺.

Calculated HRMS Data for this compound

Molecular Formula : C₁₂H₁₇NO₂

Protonated Ion : [C₁₂H₁₈NO₂]⁺

Calculated m/z : 208.13321

An experimental HRMS measurement yielding a value that matches this calculated m/z to within a few parts per million (ppm) would confirm the elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Under collision-induced dissociation (CID) conditions within the mass spectrometer, the [M+H]⁺ ion can be fragmented to reveal structural information. The most likely fragmentation pathway involves the cleavage of the C-N bond between the benzylic carbon and the morpholine nitrogen, which is the weakest bond in the aliphatic chain. This would lead to two primary fragment ions:

2-methoxybenzyl cation : A highly stable resonance-stabilized cation at m/z 121.06 .

Neutral morpholine loss : Resulting in the same m/z 121.06 fragment.

Another possible fragmentation could involve the cleavage within the morpholine ring itself, though this is generally less favored. The observation of the m/z 121 fragment would be strong evidence for the presence of the 2-methoxybenzyl moiety.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared light. The resulting spectrum provides a "molecular fingerprint," with specific absorption bands corresponding to the stretching and bending vibrations of different functional groups.

The FT-IR spectrum of this compound would be characterized by several key absorption bands that confirm its structure. These include C-H stretches from the aromatic and aliphatic portions, C-O stretches from the ether and methoxy groups, and C-N stretches from the tertiary amine.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3050-3000 | Medium | C-H Stretch | Aromatic C-H |

| 2960-2850 | Strong | C-H Stretch | Aliphatic (Morpholine & Benzyl) CH₂ |

| ~1600, ~1495 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1450 | Medium | C-H Bend | Aliphatic CH₂ Scissoring |

| ~1245 | Strong | C-O Stretch | Aryl-Alkyl Ether (Asymmetric) |

| ~1115 | Strong | C-O-C Stretch | Aliphatic Ether (Morpholine) |

| ~1310 | Medium | C-N Stretch | Tertiary Amine |

| 850-750 | Strong | C-H Bend | Aromatic (ortho-disubstituted) |

The strong band around 1245 cm⁻¹ is particularly diagnostic for the aryl-alkyl ether, while the prominent band near 1115 cm⁻¹ is characteristic of the C-O-C stretching within the morpholine ring. The pattern in the 850-750 cm⁻¹ region can help confirm the 1,2- (ortho) substitution pattern on the benzene ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this analysis would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. Although a specific crystal structure for this compound is not publicly deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC), analysis of related compounds allows for a detailed projection of its structural characteristics. mdpi.comresearchgate.netacs.org

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.goviucr.orgnih.goviucr.org By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified—red areas on the map indicate contacts shorter than the van der Waals radii sum, highlighting the most significant interactions. nih.gov

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis

| Contact Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | 45 - 70% | Represents the dominant van der Waals forces. iucr.orgnih.gov |

| O···H/H···O | 10 - 30% | Quantifies C-H···O hydrogen bonding interactions. iucr.orgnih.gov |

| C···H/H···C | 5 - 20% | Relates to C-H···π interactions and general van der Waals contacts. iucr.org |

| N···H/H···N | 1 - 5% | Indicates C-H···N hydrogen bonding. |

Note: This table presents typical percentage ranges based on published data for analogous morpholine-containing compounds and is for illustrative purposes.

Conformational Analysis in the Crystalline State

In the solid state, the morpholine ring is overwhelmingly found to adopt a stable chair conformation. nih.goviucr.org This is the expected conformation for this compound, as it minimizes torsional and steric strain. The nitrogen and oxygen atoms would be at opposite ends of the ring.

Computational Chemistry and Theoretical Investigations of Molecular Structure

Computational chemistry provides profound insights into molecular properties, especially when experimental data is scarce. Methods like Density Functional Theory (DFT) are instrumental in predicting molecular geometry, electronic properties, and spectroscopic data. researchgate.netnih.gov

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Reactivity Prediction

DFT calculations, commonly using hybrid functionals like B3LYP with a Pople-style basis set such as 6-311++G(d,p), are well-suited for optimizing the geometry of organic molecules. nih.govresearchgate.net Such a calculation for this compound would yield its lowest-energy conformation in the gaseous phase, providing theoretical bond lengths and angles that can be compared with experimental X-ray data if it were available.

The electronic structure is elucidated by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability. For this molecule, the HOMO is expected to be localized primarily on the electron-rich 2-methoxybenzyl ring, while the LUMO may be distributed across the aromatic system.

Table 2: Illustrative DFT-Predicted Electronic Properties

| Parameter | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability. |

Note: The values in this table are illustrative examples based on DFT calculations for structurally similar molecules and serve to represent the type of data generated.

Quantum Chemical Calculations for Spectroscopic Data Prediction (e.g., UV-Vis, NMR, IR/Raman)

Quantum chemical calculations are highly effective for predicting various types of spectra.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. researchgate.netresearchgate.net The predicted spectrum for this compound would show distinct signals for the aromatic protons, the methoxy protons, and the non-equivalent protons of the morpholine and benzyl CH₂ groups.

IR/Raman Spectra: DFT calculations can compute the vibrational frequencies of the molecule. These calculated frequencies are often systematically higher than experimental values and are corrected using a scaling factor. The predicted IR spectrum would show characteristic bands for C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the ether and morpholine ring, and C=C stretching of the aromatic ring. researchgate.netjapsonline.com

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectrum. researchgate.net For this compound, the spectrum is expected to show absorptions in the UV region corresponding to π→π* transitions within the substituted benzene ring.

Table 3: Predicted Spectroscopic Data (Illustrative)

| Spectrum Type | Predicted Data | Expected Region/Features |

|---|---|---|

| ¹H NMR | Aromatic H: 6.8-7.3 ppm; Methoxy H: ~3.8 ppm; Benzyl CH₂: ~3.5 ppm; Morpholine CH₂: 2.4-2.6 ppm & 3.6-3.8 ppm | Distinct signals for each chemical environment. mdpi.com |

| ¹³C NMR | Aromatic C: 110-160 ppm; Methoxy C: ~55 ppm; Benzyl C: ~58 ppm; Morpholine C: ~54 ppm & ~67 ppm | Signals corresponding to the carbon skeleton. mdpi.com |

| IR (Vibrational) | ~3050 cm⁻¹ (Ar C-H str); ~2950, 2850 cm⁻¹ (Aliph. C-H str); ~1600, 1490 cm⁻¹ (C=C str); ~1245, 1115 cm⁻¹ (C-O-C str) | Key functional group vibrations. japsonline.com |

| UV-Vis | λmax ~220 nm, ~275 nm | π→π* transitions of the methoxy-substituted benzene ring. |

Note: This table contains illustrative data based on known spectral ranges for the constituent functional groups and computational studies on analogous compounds.

Theoretical Studies on Proton Affinity and Basicity of Morpholine Derivativesresearchgate.net

Theoretical and computational chemistry provide powerful tools for investigating the intrinsic properties of molecules, such as their proton affinity (PA) and gas-phase basicity (GB). nih.govresearchgate.net These parameters are fundamental to understanding the chemical reactivity and behavior of compounds like this compound. Proton affinity is defined as the negative of the enthalpy change (–ΔH) for the gas-phase protonation of a molecule, while gas-phase basicity is the negative of the corresponding Gibbs free energy change (–ΔG). researchgate.net

Computational studies on morpholine and its derivatives have been conducted to elucidate the factors governing their basicity. researchgate.net The primary site of protonation in morpholine derivatives is the nitrogen atom of the morpholine ring. researchgate.net The basicity of this nitrogen is significantly influenced by the electronic effects of substituents attached to it.

A key structural feature of the morpholine ring is the presence of an oxygen atom at the 4-position relative to the nitrogen. This oxygen atom exerts an electron-withdrawing inductive effect, which reduces the electron density on the nitrogen atom. Consequently, morpholine is a weaker base than piperidine, where the oxygen is replaced by a methylene group. masterorganicchemistry.comacs.org

High-level quantum chemical calculations are employed to quantify these properties. Methods such as the G3(MP2)//B3LYP composite method, Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X), and other high-accuracy computational approaches like W1BD and G4 are used to calculate proton affinities and gas-phase basicities. researchgate.netresearchgate.netacs.orgresearchgate.net These computational models account for electron correlation and provide reliable thermochemical data that often show excellent agreement with experimental values, where available. researchgate.netresearchgate.net

A joint experimental and computational study on morpholine itself provided key thermodynamic data, as shown in the table below. These values serve as a benchmark for understanding the properties of its N-substituted derivatives. The study utilized the G3(MP2)//B3LYP composite method for its theoretical calculations. researchgate.net

Table 1: Calculated Gas-Phase Thermodynamic Properties of Morpholine at 298.15 K

| Property | Calculated Value (kJ/mol) | Computational Method | Reference |

|---|---|---|---|

| Proton Affinity (PA) | 919.4 | G3(MP2)//B3LYP | researchgate.net |

| Gas-Phase Basicity (GB) | 888.8 | G3(MP2)//B3LYP | researchgate.net |

The substitution of an alkyl group for the hydrogen on the morpholine nitrogen generally leads to an increase in basicity. researchgate.net For this compound, theoretical calculations would be necessary to determine the precise PA and GB values, taking into account the specific electronic contributions of the 2-methoxybenzyl substituent. These calculations would involve optimizing the geometries of both the neutral molecule and its protonated form (at the nitrogen atom) to determine the energetic difference. nih.gov

Chemical Reactivity and Mechanistic Investigations of Morpholine Derivatives

Reactivity of the Morpholine (B109124) Nitrogen Atom

The nitrogen atom within the morpholine ring is a key center of reactivity, largely due to its lone pair of electrons, which imparts nucleophilic and basic properties to the molecule.

Nucleophilic Properties and Salt Formation

The nitrogen atom in morpholine and its derivatives, including 4-(2-methoxybenzyl)morpholine, possesses a lone pair of electrons, making it a nucleophile and a base. This nucleophilicity allows it to react with electrophiles. A fundamental reaction showcasing this property is salt formation. When treated with acids, the morpholine nitrogen is protonated to form a morpholinium salt. For instance, the reaction of a tertiary amine with an acid like hydrochloric acid results in the formation of an amine salt, which often exhibits increased water solubility. spectroscopyonline.com

The basicity of morpholine is a well-established characteristic, and it readily reacts with acids to form the corresponding salts. chemicalbook.com In the case of this compound, the nitrogen atom can react with an alkyl halide, such as benzyl (B1604629) chloride, in a process known as the Menshutkin reaction to form a quaternary ammonium (B1175870) salt. wikipedia.orggoogle.com This reaction is a classic example of nucleophilic substitution where the tertiary amine acts as the nucleophile. The general reaction involves the tertiary amine attacking the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium ion, with the halide as the counter-ion. wikipedia.org The formation of such salts is a common and predictable reaction for tertiary amines like this compound.

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Acid (e.g., HCl) | Morpholinium Salt |

| This compound | Alkyl Halide (e.g., Benzyl Chloride) | Quaternary Ammonium Salt |

N-Nitrosation Reactions

N-nitrosation is a significant reaction for secondary amines, leading to the formation of N-nitrosamines, a class of compounds known for their carcinogenic properties. usda.govlibretexts.org This reaction typically occurs under acidic conditions where nitrous acid (formed from nitrites) generates the nitrosating agent. libretexts.org Morpholine, being a secondary amine, is susceptible to nitrosation to form N-nitrosomorpholine (NMOR). chemicalbook.comchemguide.co.uk

For a tertiary amine like this compound, the direct formation of a stable N-nitrosamine is not expected as there is no hydrogen atom on the nitrogen to be replaced by a nitroso group. However, tertiary amines can undergo nitrosative dealkylation. This process involves the formation of a transient quaternary ammonium nitrosyl intermediate which can then fragment, leading to the cleavage of a carbon-nitrogen bond and the formation of a nitrosamine (B1359907) derived from the corresponding secondary amine and a carbonyl compound. For this compound, this would theoretically involve the cleavage of the benzyl group.

Reactivity of the Benzyl and Methoxy (B1213986) Moieties

The methoxy group (-OCH₃) on the benzene (B151609) ring is an electron-donating group. wikipedia.org This property enhances the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene. wikipedia.org The methoxy group is an ortho, para-director, meaning that electrophiles will preferentially attack at the positions ortho and para to the methoxy group. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the ortho position to the methoxy group is already substituted by the benzyl-morpholine moiety, and the other ortho and para positions on the benzene ring would be activated towards electrophiles.

The ether linkage of the methoxy group is generally stable but can be cleaved under strongly acidic conditions, for example, using hydroiodic acid. wikipedia.org Various methods for the selective cleavage of p-methoxybenzyl ethers exist, often employing Lewis acids or oxidizing agents. oup.comorganic-chemistry.orguniversiteitleiden.nl

The benzyl group itself can undergo reactions. The benzylic protons (the CH₂ group connecting the phenyl ring to the morpholine nitrogen) can be reactive under certain conditions, for instance, in radical reactions or oxidation.

Advanced Reaction Mechanisms and Pathways Involving the Morpholine Scaffold

The study of reaction mechanisms provides a deeper understanding of the chemical transformations involving morpholine derivatives. Computational chemistry has become an invaluable tool in this regard.

Computational Elucidation of Reaction Energy Profiles and Transition States

Computational methods, such as Density Functional Theory (DFT), are employed to investigate the intricate details of reaction mechanisms. cuny.educhemistryworld.comaps.orgarxiv.orgbirmingham.ac.uk These studies can map out the entire reaction pathway, including the structures and energies of reactants, products, intermediates, and, crucially, transition states. orgsyn.orggoogle.com The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. researchgate.net

For reactions involving morpholine derivatives, computational studies have provided insights into various transformations. For example, theoretical studies on the urethane (B1682113) formation catalyzed by morpholine have elucidated a seven-step reaction mechanism, which differs significantly from the uncatalyzed reaction. tamu.edu These studies calculate the geometries and thermodynamic properties of all species along the reaction pathway, providing a detailed energy profile. tamu.edu

In the context of other reactions, computational analysis has been used to understand the mechanism of the addition of aldehydes to nitroalkenes catalyzed by morpholine-based organocatalysts. wikipedia.org These studies can help explain the stereoselectivity of such reactions by analyzing the transition state structures. wikipedia.org Furthermore, computational methods have been used to investigate the mechanism of α-amination of nitrogen heterocycles like morpholine, identifying key intermediates such as azaquinone methides and azomethine ylides. vulcanchem.com By calculating the free energy profiles, the rate-limiting step of the reaction cascade can be identified. vulcanchem.com

While specific computational studies on the reaction mechanisms of this compound are not available, the principles and methodologies applied to other morpholine derivatives provide a framework for predicting its behavior. The electronic effects of the 2-methoxybenzyl substituent would be a key factor in such computational models, influencing the energy barriers and the stability of intermediates and transition states. researchgate.netacs.orgnih.gov

Role of the Morpholine Moiety in Intramolecular Cyclization Reactions

The morpholine moiety, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a prevalent structural motif in medicinally important compounds. researchgate.net Its presence within a molecule can significantly influence the course of intramolecular cyclization reactions, primarily through the stereoelectronic properties of its tertiary amine nitrogen. While specific studies on this compound's direct participation in subsequent intramolecular cyclizations are not extensively documented, the general principles governing the reactivity of the morpholine ring provide a clear framework for understanding its role.

The nitrogen atom in the morpholine ring is nucleophilic and can participate in cyclization by attacking an electrophilic center within the same molecule. This process is fundamental to the synthesis of more complex fused or bridged heterocyclic systems. For example, gold-catalyzed reactions of alkynylamines, which can be analogous to derivatives containing a morpholine unit, proceed via an initial π-activation of the alkyne by the gold catalyst. rsc.orgkaust.edu.sa This is followed by a nucleophilic attack from the nitrogen atom in a 6-exo-dig cyclization to form a six-membered ring. rsc.orgkaust.edu.sa A proposed mechanism for such a reaction is depicted below:

Activation: A gold(I) catalyst activates a carbon-carbon triple bond elsewhere in the molecule.

Nucleophilic Attack: The lone pair of electrons on the morpholine nitrogen attacks the activated alkyne.

Intermediate Formation: This attack leads to the formation of a vinylgold or carbenoid intermediate.

Ring Closure: Subsequent reaction steps, such as protonolysis or isomerization, yield the final cyclized product. rsc.orgkaust.edu.sa

The success and regioselectivity of such cyclizations are often dependent on the nature of the catalyst and the substrate's geometry. Mechanistic studies on similar systems suggest that the formation of a boat-like transition state is often favored in palladium-catalyzed carboamination reactions, leading to cis-substituted products. nih.gov The morpholine ring itself, being a saturated heterocycle, typically adopts a chair conformation, which can dictate the preferred orientation for the substituents involved in the cyclization, thereby influencing the stereochemical outcome of the reaction.

Participation in Addition-Elimination Processes

The morpholine moiety is an effective participant in addition-elimination reactions, where it functions as a nucleophile in the initial addition step. The nitrogen atom's lone pair readily attacks electron-deficient π-systems, such as activated alkenes, leading to a transient intermediate that subsequently undergoes elimination to form the final product.

A notable example is the morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes. nih.govresearchgate.net In this process, morpholine is not just a solvent but an active reagent that initiates the reaction cascade. Mechanistic investigations have revealed that the reaction begins with a nucleophilic addition of morpholine to the α-position of the gem-difluoroalkene. nih.gov This is followed by the elimination of a fluoride (B91410) ion, forming an enamine intermediate. This intermediate then undergoes a [3+2] cycloaddition with an organic azide (B81097) to yield a fully substituted 1,2,3-triazole. nih.govresearchgate.net

The general mechanism can be summarized as:

Aza-Michael Addition: Morpholine adds to an activated double bond (e.g., in a nitroolefin or a gem-difluoroalkene).

Intermediate Formation: A zwitterionic or neutral adduct is formed.

Elimination: A leaving group (e.g., fluoride, or a phenylseleninic acid group in reactions with vinyl selenones mdpi.com) is expelled.

The efficiency of morpholine as a nucleophile in these reactions is well-established. However, when compared to other cyclic amines like pyrrolidine (B122466) in enamine catalysis, morpholine-enamines exhibit lower reactivity. frontiersin.org This is attributed to the electron-withdrawing effect of the ring oxygen and the more pronounced sp³ (pyramidal) character of the nitrogen, which reduces the nucleophilicity of the resulting enamine. frontiersin.org

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Nucleophilic attack of morpholine on the gem-difluoroalkene. | Addition intermediate |

| 2 | Elimination of a fluoride ion. | Enamine intermediate |

| 3 | [3+2] Cycloaddition with an organic azide. | Triazole product |

Solvent Properties and Their Influence on Reaction Outcomes

While this compound is a solid compound acs.org and not typically used as a solvent, the solvent properties of the morpholine structural class are well-characterized and provide insight into its potential influence on reaction environments. Morpholine itself is a colorless, hygroscopic liquid that is miscible with water and a wide range of organic solvents. nih.gov Its utility as a solvent stems from its polarity and basicity (pKb 5.6). chemicalbook.com

N-substituted morpholines, such as N-formylmorpholine (NFM), are excellent aprotic polar solvents used in industrial applications, for instance, as extraction agents for aromatic hydrocarbons. chemicalbook.com Based on its structure, this compound would be classified as a polar aprotic molecule. The key features contributing to this property are:

The ether linkage and tertiary amine in the morpholine ring.

The methoxy group on the benzyl substituent.

The presence of the aromatic ring .

These functional groups would allow it to dissolve polar and some nonpolar compounds. The nitrogen atom's lone pair can engage in hydrogen bonding as an acceptor, and its basic character can influence acid-base equilibria in a reaction mixture.

In certain reactions, morpholine can serve as both a reactant and the solvent. For example, in the defluorinative cycloaddition of gem-difluoroalkenes, using morpholine as the solvent drives the reaction towards the formation of a fully substituted triazole with a morpholine moiety attached. nih.gov If this compound were used as a solvent or co-solvent, its basic nature could catalyze reactions, stabilize charged intermediates, or influence the reaction pathway by selectively solvating certain species. The steric bulk of the 2-methoxybenzyl group, compared to a simple N-alkyl or N-aryl substituent, could also play a role in modulating reaction rates or selectivities by influencing the accessibility of the nitrogen's lone pair.

| Compound | Molecular Formula | Key Features | Typical Use |

|---|---|---|---|

| Morpholine | C₄H₉NO | Polar, protic-like (due to N-H), basic, hygroscopic liquid. nih.gov | Corrosion inhibitor, solvent, synthesis reagent. nih.govchemicalbook.com |

| N-Formylmorpholine | C₅H₉NO₂ | Polar aprotic liquid, high solvent power for aromatics. chemicalbook.com | Industrial extraction solvent. chemicalbook.com |

| This compound | C₁₂H₁₇NO₂ | Expected to be a polar aprotic solid, basic. acs.org | Synthesis intermediate. |

Molecular Interactions and Biological Activity Profiles Excluding Clinical Outcomes

In Vitro Pharmacological Target Engagement and Mechanism of Action Studies

The biological activity of 4-(2-methoxybenzyl)morpholine and its derivatives has been investigated across a range of molecular targets, revealing a complex profile of interactions that are primarily attributable to the synergistic effects of its constituent chemical moieties.

Derivatives of this compound have been evaluated for their inhibitory potential against several key enzyme families.

PI3Kα: The morpholine (B109124) ring is a critical pharmacophore in many Phosphoinositide 3-kinase (PI3K) inhibitors. The oxygen atom of the morpholine ring is known to form a crucial hydrogen bond with the hinge region of the kinase domain, contributing significantly to binding affinity. While specific IC50 values for this compound are not extensively documented, related morpholino-pyrimidine derivatives have shown potent inhibitory activity against PI3Kα. For instance, a series of 2-morpholino-pyrimidine derivatives demonstrated high inhibitory activity against PI3Kα, with IC50 values in the nanomolar range nih.gov. The substitution pattern on the aromatic ring attached to the morpholine scaffold plays a significant role in modulating this activity.

Carbonic Anhydrase-II (CA-II): Morpholine-based compounds have been investigated as inhibitors of carbonic anhydrases. A series of morpholine-derived thiazoles were synthesized and showed varying degrees of inhibitory action against bovine CA-II oncotarget.com. The inhibition is attributed to the ability of the morpholine moiety to interact with the enzyme's active site. For a series of triterpene acetazolamide conjugates incorporating a 4-methyl-morpholine linker, competitive inhibition of CA-II was observed with a Ki value as low as 0.129 μM for one of the conjugates researchgate.net.

Acetylcholinesterase (AChE): The morpholine scaffold is present in numerous cholinesterase inhibitors. A series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group displayed significant anti-cholinesterase activities. One of the most potent compounds in this series, which includes a morpholine ring connected via a linker, exhibited an IC50 value of 1.94 ± 0.13 μM against AChE . Docking studies suggest that the morpholine moiety can interact with the peripheral anionic site of the enzyme.

Monoamine Oxidases (MAO-A and MAO-B): Morpholine-containing chalcones have been identified as potent and selective inhibitors of MAO-B. One such derivative demonstrated an IC50 value of 0.030 µM for MAO-B researchgate.net. The presence of a benzyloxy pharmacophore in chalcone motifs has also been shown to confer potent MAO-B inhibition, with some derivatives exhibiting IC50 values in the nanomolar range acs.org. The substitution on the benzyl (B1604629) ring is a key determinant of both potency and selectivity for MAO-A versus MAO-B.

Cyclooxygenases (COX) and Lipoxygenases (LOX): While specific inhibitory data for this compound against COX and LOX are scarce, the general class of morpholine derivatives has been explored for anti-inflammatory properties, which often involve the inhibition of these enzymes researchgate.netnih.gov. For instance, new potential inhibitors of 5-lipoxygenase (5-LOX) have been designed based on structures containing a morpholine ring researchgate.netnih.gov.

| Compound Class | Enzyme Target | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| 2-Morpholino-pyrimidine derivatives | PI3Kα | IC50 = 20 nM | nih.gov |

| Triterpene acetazolamide conjugates with 4-methyl-morpholine | Carbonic Anhydrase-II | Ki = 0.129 μM | researchgate.net |

| 4-N-phenylaminoquinoline with morpholine | Acetylcholinesterase | IC50 = 1.94 μM | |

| Morpholine-containing chalcone | Monoamine Oxidase-B | IC50 = 0.030 µM | researchgate.net |

| Benzyloxy chalcone derivative | Monoamine Oxidase-B | IC50 = 0.067 µM | acs.org |

The structural motifs of this compound suggest potential interactions with various central nervous system (CNS) receptors. The morpholine ring is a common feature in many CNS-active compounds, where it can contribute to receptor binding and modulate pharmacokinetic properties, such as blood-brain barrier permeability researchgate.netnih.govnih.gov. The aryl-morpholine substructure is known to interact with targets like PI3K kinases and cannabinoid receptors nih.gov.

While specific binding affinities for this compound are not widely reported, related chiral alkoxymethyl morpholine analogs have been identified as potent and selective antagonists of the dopamine (B1211576) D4 receptor nih.gov. The substitution pattern on the benzyl and morpholine rings is critical for defining the selectivity and affinity for different receptor subtypes. For example, in a series of serotonin and noradrenaline reuptake inhibitors, the stereochemistry and aryl/aryloxy ring substitution of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives determined their activity profile nih.gov.

The cytotoxic effects of morpholine derivatives have been evaluated against various cancer cell lines, suggesting modulation of cellular pathways related to cell proliferation and apoptosis.

A series of morpholine-substituted quinazoline (B50416) derivatives demonstrated significant cytotoxic potential against A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma) cell lines nih.govnih.gov. For example, one derivative with a 3,4,5-trimethoxy substituent on the phenyl ring (AK-10) showed IC50 values of 8.55 ± 0.67 μM, 3.15 ± 0.23 μM, and 3.36 ± 0.29 μM against A549, MCF-7, and SHSY-5Y cells, respectively nih.gov. Mechanistic studies indicated that these compounds induce apoptosis and cause cell cycle arrest in the G1 phase nih.govnih.govresearchgate.net.

Another study on morpholine-substituted tetrahydroquinoline derivatives identified compounds with potent and selective cytotoxicity against various cancer cell lines, with some exhibiting IC50 values in the sub-micromolar range e3s-conferences.org. The mechanism of action was suggested to be through the induction of early apoptosis e3s-conferences.org.

| Compound Class | Cell Line | Cytotoxicity (IC50) | Reference |

|---|---|---|---|

| Morpholine substituted quinazoline (AK-3) | A549 | 10.38 ± 0.27 μM | nih.govnih.gov |

| Morpholine substituted quinazoline (AK-3) | MCF-7 | 6.44 ± 0.29 μM | nih.govnih.gov |

| Morpholine substituted quinazoline (AK-3) | SHSY-5Y | 9.54 ± 0.15 μM | nih.govnih.gov |

| Morpholine substituted quinazoline (AK-10) | A549 | 8.55 ± 0.67 μM | nih.gov |

| Morpholine substituted quinazoline (AK-10) | MCF-7 | 3.15 ± 0.23 μM | nih.gov |

| Morpholine substituted quinazoline (AK-10) | SHSY-5Y | 3.36 ± 0.29 μM | nih.gov |

| 2-morpholino-4-anilinoquinoline derivative (3d) | HepG2 | 8.50 μM | nih.gov |

Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification

The biological activities of this compound derivatives are intrinsically linked to the nature and positioning of substituents on both the benzyl and morpholine moieties.

The 2-methoxybenzyl group plays a significant role in defining the pharmacological profile of these compounds. The position and electronic nature of substituents on the benzyl ring can drastically alter enzyme inhibitory potency and selectivity. For instance, in a series of chalcone-based MAO-B inhibitors, the presence and position of a benzyloxy group were critical for activity, with para-substitution on the B-ring showing higher potency acs.org.

In the context of chalcone and donepezil-based dual inhibitors of AChE and MAO-B, an N-(2-methoxybenzyl) ethylamine fragment was found to form an important intermolecular hydrogen bond with Ser122 in the active site of MAO-B nih.gov. This highlights the potential for the 2-methoxy group to participate in key binding interactions. SAR studies on various inhibitors have shown that methoxy (B1213986) substitutions can favor inhibition of specific enzyme isoforms; for example, 6-methoxy substitution favors MAO-A inhibition, while 7-methoxy substitution favors MAO-B inhibition in certain chromone derivatives nih.gov.

The morpholine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in crucial interactions with biological targets researchgate.netnih.gov. The oxygen atom in the morpholine ring frequently acts as a hydrogen bond acceptor, a key interaction in the binding of many kinase inhibitors, including those targeting PI3K researchgate.net.

In CNS-active compounds, the morpholine ring contributes to improved pharmacokinetic properties, such as enhanced solubility and brain permeability, due to the presence of a weakly basic nitrogen and a polar oxygen atom researchgate.netnih.govnih.gov. Its flexible chair-like conformation allows it to act as a scaffold, correctly orienting other functional groups for optimal interaction with the target protein nih.govnih.gov. In some cases, the morpholine moiety itself is an integral part of the pharmacophore, directly participating in binding to the active site of enzymes or receptors researchgate.net. For example, in a series of MAO-B inhibitors, the presence of the morpholine moiety was found to be important for activity nih.gov.

Substituent Effects on Activity and Selectivity Profiles

The biological activity and selectivity of morpholine-containing compounds are significantly influenced by the nature and position of substituents on their core structures. In the case of this compound, the key substituents are the morpholine ring itself and the 2-methoxybenzyl group attached to the morpholine nitrogen.

The morpholine moiety is a privileged pharmacophore in medicinal chemistry, often contributing to favorable pharmacokinetic properties and acting as a key interacting group with biological targets. semanticscholar.org The oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, which is a critical interaction in many enzyme active sites. For instance, in docking simulations with yeast isomaltase, the oxygen atoms of a morpholine moiety were shown to form hydrogen bonds with the backbone of an arginine residue (ARG315). semanticscholar.org

The benzyl group, and specifically the methoxy substituent at the ortho (2-position) of the phenyl ring, plays a crucial role in modulating the compound's activity and selectivity. Electron-donating groups, such as methoxy (-OCH3), on a phenyl ring have been observed to be significant for the inhibitory activity of related molecules. semanticscholar.org For example, in a series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives, the compound with a methoxy group on the phenyl ring was the most active α-glucosidase inhibitor. semanticscholar.org This enhanced activity is often attributed to both electronic effects and the potential for specific interactions within the target's binding pocket.

Structure-activity relationship (SAR) studies on various morpholine derivatives have provided insights into how different substituents affect potency. In a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group, the inhibitory potency against cholinesterases was closely related to the substituted group on the 4-N-phenyl ring. mdpi.com Specifically, compound 11g in that study, which featured a methoxy group, was the most potent inhibitor of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). mdpi.com

Conversely, replacing the morpholine group or altering its substituents can lead to a significant decrease in activity. In studies on PI3K inhibitors derived from ZSTK474, replacing a morpholine group with functionalities like 2-aminoethylamine or 2-N-methylethylamine resulted in uniformly poor inhibition across all PI3K isoforms. nih.gov This highlights the importance of the morpholine ring's specific structure and properties for maintaining biological activity.

The position of the substituent is also critical. The "2-methoxy" or ortho-methoxy configuration on the benzyl group of this compound positions the methoxy group in a way that can influence the molecule's conformation and its interaction with target proteins. Compared to a para-methoxy (4-position) substituent, an ortho-substituent can induce a twist in the phenyl ring, potentially optimizing the compound's fit into a binding site or, conversely, creating steric hindrance. In studies of morpholine-appended 1,2,3-triazole analogues, compounds with 2-methoxy and 3-methoxy substituents showed moderate cytotoxic effects against MCF-7 cell lines, suggesting that the substitution pattern fine-tunes the biological response. researchgate.net

Table 1: Effect of Methoxy Substituent on Enzyme Inhibition for Selected Morpholine Derivatives

| Compound ID | Target Enzyme | Substituent Position | Reported IC50 (μM) | Source |

| 11g | Acetylcholinesterase (AChE) | 4-methoxy (on N-phenyl) | 1.94 ± 0.13 | mdpi.com |

| 11g | Butyrylcholinesterase (BChE) | 4-methoxy (on N-phenyl) | 28.37 ± 1.85 | mdpi.com |

| 6j | MCF-7 Cell Line (Cytotoxicity) | 2-methoxy (on phenyl) | 14.95 | researchgate.net |

| 6k | MCF-7 Cell Line (Cytotoxicity) | 3-methoxy (on phenyl) | 13.26 | researchgate.net |

| 6l | MCF-7 Cell Line (Cytotoxicity) | 4-methoxy (on phenyl) | 15.03 | researchgate.net |

Computational Approaches in Biological Activity Prediction and Mechanistic Understanding

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand the interactions between a ligand, such as this compound, and its protein target at a molecular level.

For morpholine-containing compounds, docking studies frequently reveal key binding interactions. The morpholine ring is often involved in crucial hydrogen bonds and hydrophobic interactions. Molecular docking of certain pyrido[4,3-d]pyrimidine derivatives showed that the morpholine moiety interacts via a C-H bond with a histidine residue (His447) and through pi-alkyl interactions with a tryptophan residue (Trp86) in the active site of acetylcholinesterase. tandfonline.com Similarly, docking simulations of other morpholine derivatives have shown hydrogen bond interactions between the morpholine's oxygen atom and arginine residues in the enzyme cavity. semanticscholar.org

In the context of this compound, the 2-methoxybenzyl group would also be expected to form significant interactions. The phenyl ring can engage in pi-pi stacking or pi-alkyl interactions with aromatic or aliphatic amino acid residues (e.g., Phenylalanine, Tyrosine, Leucine) in the binding pocket. The ortho-methoxy group can act as a hydrogen bond acceptor. For instance, docking studies of 4-phthalimidobenzenesulfonamide derivatives with AChE showed that a methoxy group could form hydrogen bonds with target residues. nih.gov

These computational models help to rationalize observed biological activities. For example, in a study of potential cholinesterase inhibitors, molecular docking agreed with the experimentally observed inhibitory potencies, explaining why certain analogues were more active than others. mdpi.com Docking studies of morpholine-bound quinoline hybrids also helped to elucidate the binding modes of potent AChE inhibitors. tandfonline.com By predicting these interactions, molecular docking can guide the design of more potent and selective analogues of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure characteristics of a series of compounds to their biological activity. nih.govnih.gov These models are built using a "training set" of molecules with known activities and can then be used to predict the activity of new, untested compounds. nih.gov

The development of a QSAR model involves calculating molecular descriptors that represent the physicochemical properties, topology, or 3D structure of the molecules. nih.gov For a compound like this compound, these descriptors could include steric parameters (e.g., molecular volume), electronic properties (e.g., partial atomic charges), and lipophilicity (e.g., LogP). Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a mathematical equation correlating these descriptors with biological activity. nih.govkcl.ac.uk

QSAR has been successfully applied to various classes of compounds to predict activities ranging from enzyme inhibition to receptor binding affinity. nih.govresearchgate.net For instance, QSAR models have been developed to predict the binding affinity of fentanyl-like compounds to the μ-opioid receptor and to classify their activity. kcl.ac.uk While a specific QSAR model for this compound is not publicly available, the methodology is directly applicable. By synthesizing and testing a series of analogues with variations in the benzyl or morpholine rings, a robust QSAR model could be developed. Such a model would be a valuable tool for optimizing the structure to enhance a desired biological activity, such as antimicrobial or enzyme-inhibitory effects, and for prioritizing new derivatives for synthesis and testing. nih.gov However, the predictive power of QSAR models is typically limited to compounds that are structurally similar to those in the training set. nih.gov

Prediction of Molecular Properties Relevant to Biological Activity (e.g., LogP, pKa)

The biological activity of a molecule is heavily dependent on its physicochemical properties, particularly its lipophilicity (LogP) and ionization constant (pKa). These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods are routinely used to predict these values, providing critical insights during the early stages of drug discovery.

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a molecule's lipophilicity, which affects its ability to cross cell membranes. A higher LogP value indicates greater lipid solubility. researchgate.net Computational prediction of LogP can be done using several approaches:

Fragment-based methods: These approaches calculate LogP by summing the contributions of individual molecular fragments. nih.gov

Property-based methods (QSPR): Quantitative Structure-Property Relationship models use calculated molecular descriptors to predict LogP. nih.gov

Quantum Mechanics (QM) approaches: These methods estimate solvation free energies to calculate partitioning, offering a more physics-based prediction. nih.gov

pKa (Acid Dissociation Constant): The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. researchgate.net Since the charge state affects binding to targets and membrane permeability, predicting pKa is crucial. Computational methods for pKa prediction often involve:

Electronic Structure Calculations: These methods calculate the Gibbs free energy of the protonation/deprotonation reaction, often combined with solvation models to account for the effect of the solvent. mdpi.com

Empirical Methods: Programs like PROPKA use empirical data and the structural environment of an ionizable group to predict its pKa. nih.gov

For this compound, the morpholine nitrogen is basic, and its pKa would determine its protonation state at physiological pH (around 7.4). The LogP value would be influenced by the combination of the polar morpholine ring and the more nonpolar 2-methoxybenzyl group. Accurate prediction of these properties is essential for understanding how the compound might behave in a biological system.

Table 2: Overview of Computational Methods for Predicting Molecular Properties

| Property | Method Type | Description | Relevance to Biological Activity |

| LogP | Fragment-based | Sums contributions from molecular fragments. nih.gov | Membrane permeability, solubility, protein binding |

| LogP | QSPR | Correlates molecular descriptors with LogP. nih.gov | Bioavailability, distribution |

| pKa | Quantum Mechanics | Calculates free energy of protonation/deprotonation. mdpi.com | Molecular charge at physiological pH, target binding |

| pKa | Empirical Models | Uses structural environment and statistical data. nih.gov | Solubility, receptor interaction |

In Vitro Antimicrobial Activity Investigations

Antibacterial Mechanisms

Morpholine and its derivatives are known to exhibit a wide range of biological activities, including antibacterial effects. While the specific antibacterial mechanism of this compound has not been detailed, studies on related compounds provide insight into potential modes of action. The antibacterial activity of morpholine-containing compounds often stems from their ability to interfere with essential bacterial processes.

One promising target for antibacterial agents is the FtsZ protein, which is crucial for bacterial cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a structure necessary for cytokinesis, ultimately leading to filamentation and bacterial cell death. nih.gov Natural products like berberine, an analogue of pyridinium compounds, are known to alter FtsZ function. nih.gov It is plausible that certain morpholine derivatives could act via a similar mechanism. Molecular docking studies have shown that N-methylbenzoindolo[3,2-b]-quinoline derivatives can bind to the C-terminal interdomain cleft of FtsZ, functioning as effective inhibitors. nih.gov

Another potential mechanism involves the disruption of the bacterial cell membrane or wall. Antimicrobial compounds can interact with the hydrophobic structures of bacterial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis. mdpi.com

Furthermore, sulfonamides containing a morpholine moiety have been synthesized and shown to possess bacteriostatic action. researchgate.net This action is often due to their structural similarity to 4-aminobenzoic acid (PABA), an essential precursor for bacteria in the synthesis of folic acid. By acting as competitive inhibitors of the enzyme dihydropteroate synthase, these compounds block folic acid synthesis, thereby halting bacterial growth and replication. researchgate.net

Investigations into the antibacterial action of various plant extracts containing phenolic compounds have shown that they can cause a significant reduction in bacterial viability and induce a loss of tolerance to environmental stressors like high salt concentrations. mdpi.com Given the structural features of this compound, it may act through one or a combination of these mechanisms to exert antibacterial effects.

Antifungal Mechanisms

The antifungal activity of this compound, as a member of the morpholine class of fungicides, is primarily attributed to its interference with the ergosterol biosynthesis pathway, an essential component of the fungal cell membrane. This mechanism of action is a well-established characteristic of morpholine antifungals, targeting key enzymes and disrupting the structural integrity of the fungal cell.

The primary targets for morpholine compounds are two specific enzymes within the ergosterol production cascade: sterol Δ14-reductase and sterol Δ7-Δ8-isomerase. The inhibition of these enzymes leads to a depletion of ergosterol in the fungal cell membrane and a concurrent accumulation of toxic sterol precursors, such as ignosterol.

While the precise inhibitory concentrations and specific interactions of this compound with these enzymes are not detailed in publicly available research, the established mechanism for the morpholine class provides a strong framework for its antifungal action. The following table summarizes the key enzymes targeted by morpholine antifungals.

| Enzyme Target | Pathway | Consequence of Inhibition |

| Sterol Δ14-reductase | Ergosterol Biosynthesis | Accumulation of ignosterol and other toxic sterol intermediates; depletion of ergosterol. |

| Sterol Δ7-Δ8-isomerase | Ergosterol Biosynthesis | Disruption of the final steps of ergosterol synthesis; further contributing to ergosterol depletion. |

The lipophilicity of the compound, influenced by the methoxybenzyl group, likely facilitates its passage through the fungal cell wall and membrane to reach its intracellular targets. The fundamental mechanism of disrupting ergosterol biosynthesis is a hallmark of the morpholine class of antifungals and is the accepted mode of action for compounds within this chemical family.

Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques for Separation and Analysis of Morpholine (B109124) and its Derivatives